molecular formula C13H11Cl2F2N3O B213655 N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Cat. No. B213655
M. Wt: 334.15 g/mol
InChI Key: QWOZTJVNHUWYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as DFP-10825, is a novel compound that has shown potential in various scientific research applications.

Mechanism of Action

N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide works by inhibiting the aggregation of amyloid beta peptides through the formation of stable complexes with the peptides. This prevents the peptides from forming toxic oligomers, which are known to contribute to the development of Alzheimer's disease. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of amyloid beta peptide aggregation, anti-inflammatory effects, and antioxidant effects. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide in lab experiments is its ability to inhibit amyloid beta peptide aggregation, which makes it a potential therapeutic agent for neurodegenerative diseases. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a variety of other diseases. However, one limitation of using N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide in lab experiments is its relatively new status as a compound, which means that there is limited information available on its pharmacokinetics and toxicity.

Future Directions

There are several future directions for research on N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide. One potential direction is to explore its therapeutic potential for other diseases, such as cancer and cardiovascular disease, which could benefit from its anti-inflammatory and antioxidant properties. Additionally, further research is needed to fully understand the pharmacokinetics and toxicity of N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, which could help to inform its potential use as a therapeutic agent. Finally, research could also focus on developing new derivatives of N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide that have improved pharmacological properties and therapeutic potential.

Synthesis Methods

N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dichloroaniline with 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid, followed by the conversion of the resulting intermediate to the final product using acetic anhydride and acetic acid.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have potential in various scientific research applications, including the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide can inhibit the aggregation of amyloid beta peptides, which are known to contribute to the development of Alzheimer's disease. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a variety of other diseases.

properties

Product Name

N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Molecular Formula

C13H11Cl2F2N3O

Molecular Weight

334.15 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C13H11Cl2F2N3O/c1-7-4-11(13(16)17)19-20(7)6-12(21)18-8-2-3-9(14)10(15)5-8/h2-5,13H,6H2,1H3,(H,18,21)

InChI Key

QWOZTJVNHUWYTB-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(F)F

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.